3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide -

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

Catalog Number: EVT-4369709
CAS Number:
Molecular Formula: C22H26N4O4
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives []

    Compound Description: This group encompasses a series of alkoxy benzamide derivatives synthesized and evaluated for anti-tuberculosis activity. Notably, derivatives 7c, 7e, and 7i displayed promising activity against the H37RV strain with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL. []

    Relevance: These derivatives share the core benzamide structure with 3-Nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. Furthermore, the presence of an aromatic ring linked to the benzamide nitrogen through an amine (-NH-) linkage is another shared structural motif. The variation in alkoxy substituents on the benzamide ring in these derivatives provides insights into structure-activity relationships and potential optimization strategies for anti-tuberculosis activity. []

2. 2-(3-Methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1) []

    Compound Description: This compound served as a lead compound in a study exploring potential anticancer candidates. A series of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, including JJC-1, were synthesized and tested for their cytotoxic activity against various cancer cell lines. []

    Relevance: While JJC-1 possesses a quinazolinone core instead of a benzamide, the presence of the 2-(substituted phenyl)-6-pyrrolidinyl substituents on the quinazolinone ring system closely resembles the 3-(substituted phenyl)-4-(1-pyrrolidinyl) substitution pattern in 3-Nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide. This structural similarity highlights the potential relevance of these substituents for biological activity. []

3. 3-Nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574) []

    Compound Description: This compound exhibited potent hERG channel activation by removing hERG channel inactivation. This pharmacological activity suggests its potential utility as a tool for investigating hERG channel function and cardiac action potential. []

    Relevance: ICA-105574 shares a similar scaffold with 3-Nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, featuring a benzamide core substituted at the nitrogen with an aromatic ring, specifically a 4-phenoxyphenyl group. This shared motif suggests the potential importance of the benzamide core and aromatic substituents for interacting with ion channels. []

4. (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024) []

    Compound Description: AN-024 represents an important intermediate in the synthesis of various pharmaceutical compounds. []

    Relevance: Although AN-024 differs significantly in overall structure from 3-Nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide, both compounds share the benzamide core structure. The presence of diverse substituents in AN-024, including trifluoromethylsulfonyl and pyridinyl-pyrimidine groups, highlights the versatility of the benzamide scaffold for introducing various functionalities to modulate biological activity. []

Properties

Product Name

3-nitro-N-[3-(pentanoylamino)phenyl]-4-(1-pyrrolidinyl)benzamide

IUPAC Name

3-nitro-N-[3-(pentanoylamino)phenyl]-4-pyrrolidin-1-ylbenzamide

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H26N4O4/c1-2-3-9-21(27)23-17-7-6-8-18(15-17)24-22(28)16-10-11-19(20(14-16)26(29)30)25-12-4-5-13-25/h6-8,10-11,14-15H,2-5,9,12-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

UBPQJFHSWTXMKS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.